Di-1-propenyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

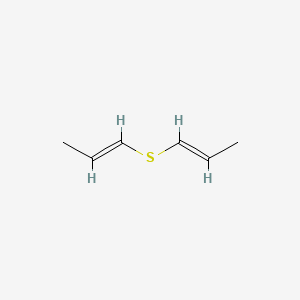

Di-1-propenyl sulfide is an organic sulfide characterized by the substitution of hydrogen sulfide with two prop-1-en-1-yl groups. This compound is a volatile constituent found in garlic and onions . Its chemical formula is C6H10S, and it is known for its role as a flavoring agent and a component of volatile oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-1-propenyl sulfide can be synthesized through various methods. One common approach involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide in the presence of a base. This reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is often produced through the extraction and distillation of garlic and onion oils. These oils contain a mixture of sulfur-containing compounds, including this compound, which can be isolated and purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Di-1-propenyl sulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can yield the corresponding thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

Reduction: Lithium aluminum hydride; low temperatures.

Substitution: Various nucleophiles; room temperature to moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfides.

Scientific Research Applications

Di-1-propenyl sulfide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing compounds.

Biology: Investigated for its role in the metabolism of sulfur-containing compounds in plants.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized as a flavoring agent in the food industry and as a component of fragrances.

Mechanism of Action

The mechanism of action of di-1-propenyl sulfide involves its interaction with various molecular targets and pathways. It is known to release hydrogen sulfide (H2S), which acts as a signaling molecule in biological systems . Additionally, this compound exhibits radical scavenging activity and can inhibit certain enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Di-1-propenyl sulfide can be compared with other similar compounds, such as:

Dipropyl disulfide: Another sulfur-containing compound found in garlic and onions, known for its strong odor and flavor.

Methyl propyl disulfide: Similar in structure but with a methyl group instead of a propenyl group, also found in Allium species.

This compound is unique due to its specific structure and the presence of two prop-1-en-1-yl groups, which contribute to its distinct chemical and biological properties .

Biological Activity

Di-1-propenyl sulfide, a sulfur-containing organic compound, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by two prop-1-en-1-yl groups bonded to a sulfur atom. Its chemical formula is C6H10S, and it is commonly found in garlic and onions, contributing to their distinctive aroma. The (Z,Z) configuration of the compound indicates that both double bonds in the prop-1-en-1-yl groups are in the cis position, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- Modification of Proteins : The compound can modify proteins and enzymes through disulfide bond formation, affecting their function and activity.

- Cell Membrane Interaction : It alters cellular membrane permeability, leading to antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens through its ability to disrupt cell membranes and interfere with metabolic processes. A study evaluating its efficacy against common bacteria found that this compound effectively reduced bacterial counts in vitro.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.3 mg/mL | |

| Salmonella enterica | 0.4 mg/mL |

Anticancer Properties

Emerging studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to modulate signaling pathways related to cell survival and proliferation presents a potential therapeutic avenue for cancer treatment.

Case Study: Anticancer Effects in Cell Lines

A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability:

- Cell Line : MCF-7 (breast cancer)

- Concentration : 50 µM

- Outcome : 70% reduction in cell viability after 24 hours of exposure.

Role in Plant Metabolism

This compound plays a crucial role in the metabolism of sulfur compounds in plants, particularly garlic and onions. It is involved in the breakdown pathways of sulfur-containing compounds, which contribute to the health benefits associated with these vegetables. Research indicates that genetic manipulation affecting the synthesis of this compound can enhance desirable flavor compounds while reducing undesirable ones .

Properties

CAS No. |

33922-80-4 |

|---|---|

Molecular Formula |

C6H10S |

Molecular Weight |

114.21 g/mol |

IUPAC Name |

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene |

InChI |

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |

InChI Key |

RJDJXOBGMMKPMH-GGWOSOGESA-N |

Isomeric SMILES |

C/C=C/S/C=C/C |

Canonical SMILES |

CC=CSC=CC |

boiling_point |

137.00 to 140.00 °C. @ 760.00 mm Hg |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.